

The Discovery and History of Ammonium Hexacyanoferrate(II): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium hexacyanoferrate(II)

Cat. No.: B13833387

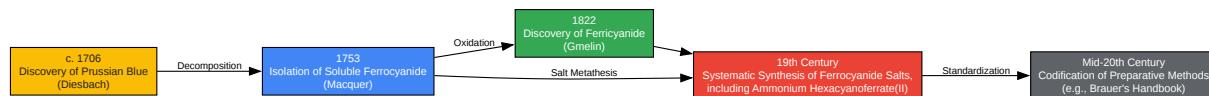
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium hexacyanoferrate(II), with the chemical formula $(\text{NH}_4)_4[\text{Fe}(\text{CN})_6]$, is an inorganic coordination compound belonging to the ferrocyanide family. While its history is intrinsically linked to the serendipitous discovery of the vibrant pigment Prussian blue in the early 18th century, the specific synthesis and characterization of the ammonium salt are products of the systematic advancements in inorganic chemistry that followed. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, and key experimental protocols related to **ammonium hexacyanoferrate(II)**, tailored for a scientific audience.

Historical Context: From Pigment to Pure Compound


The story of **ammonium hexacyanoferrate(II)** begins not with its own discovery, but with that of its famous iron(III) counterpart, Prussian blue. The timeline of key developments in hexacyanoferrate chemistry provides the essential background for the eventual isolation and study of the ammonium salt.

The discovery of Prussian blue around 1706 is largely attributed to the Berlin-based paint maker Johann Jacob Diesbach.^[1] This event marked the synthesis of the first modern synthetic pigment and sparked intense scientific interest in this new class of compounds. It took

several decades for the chemical nature of Prussian blue to be unraveled. In 1753, the French chemist Pierre-Joseph Macquer demonstrated that Prussian blue could be decomposed by an alkali (potash) to yield a soluble, yellow salt—potassium ferrocyanide—and an iron oxide precipitate. This was a critical step in isolating the ferrocyanide anion, $[\text{Fe}(\text{CN})_6]^{4-}$, and understanding it as a distinct chemical entity.

The subsequent decades saw chemists systematically investigating this new anion and preparing various salts. The related ferricyanide anion, $[\text{Fe}(\text{CN})_6]^{3-}$, was discovered in 1822 by Leopold Gmelin, who found that passing chlorine gas through a solution of potassium ferrocyanide yielded a new red-yellow salt, potassium ferricyanide.[2]

The specific synthesis of **ammonium hexacyanoferrate(II)** is not marked by a single, celebrated discovery but rather emerged from the broader synthetic work on ferrocyanide salts throughout the 19th century, a period of rapid advancement in chemical synthesis and analysis. Detailed preparative methods were later cataloged in comprehensive chemical handbooks, such as Gmelin's "Handbuch der anorganischen Chemie" and later, Georg Brauer's "Handbook of Preparative Inorganic Chemistry".[3]

[Click to download full resolution via product page](#)

A timeline of key discoveries in hexacyanoferrate chemistry.

Physicochemical Properties

Ammonium hexacyanoferrate(II) is typically encountered as a green or yellow-green crystalline powder or as its hydrate.[4][5][6] It is known for its good solubility in water and insolubility in ethanol.[4][6] The compound is sensitive to light and air, where it can slowly decompose, losing ammonia.[3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of **ammonium hexacyanoferrate(II)**.

Property	Value	Source
Chemical Formula	$(\text{NH}_4)_4[\text{Fe}(\text{CN})_6]$	[4][5]
Molar Mass (anhydrous)	284.11 g/mol	[7]
Appearance	Green or yellow-green crystalline powder	[4][5][6]
Solubility in Water	Soluble	[4][6]
Solubility in Ethanol	Insoluble	[4][6]
Decomposition	Begins at 95 °C; thermal decomposition in air yields Prussian blue and ultimately iron(III) oxide.[6]	[6][8]

Table 1: General Physicochemical Properties

While a definitive crystal structure for pure, simple **ammonium hexacyanoferrate(II)** is not readily available in the surveyed literature, detailed structural analyses have been performed on mixed-cation salts containing ammonium. These provide valuable insight into the geometry of the hexacyanoferrate(II) anion and the coordination environment. For example, the related compound $\text{Sr}(\text{NH}_4)_2[\text{Fe}(\text{CN})_6] \cdot 2\text{H}_2\text{O}$ has been characterized by X-ray diffraction.

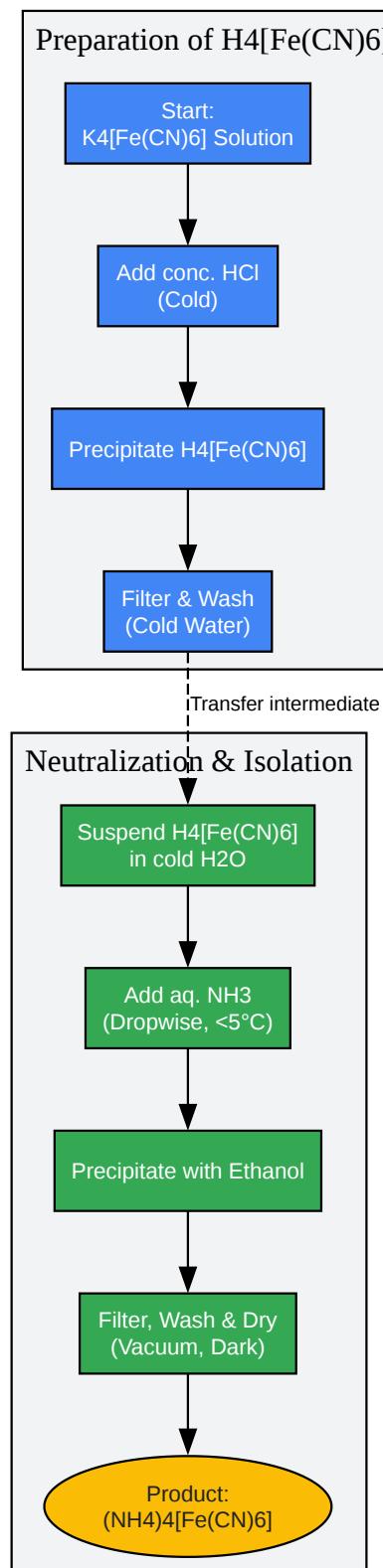
Parameter	Value (for Sr(NH ₄) ₂ [Fe(CN) ₆] ₂ H ₂ O)	Source
Crystal System	Orthorhombic	[4][9]
Space Group	Pnma	[4][9]
a	13.1420(3) Å	[4][9]
b	14.1656(4) Å	[4][9]
c	7.3364(2) Å	[4][9]
z	4	[4][9]
Fe–C Bond Distances	1.919(4) to 1.939(4) Å	[4][9]

Table 2: Crystallographic Data for a Representative Ammonium-Containing Hexacyanoferrate(II) Salt

Experimental Protocols

The synthesis of **ammonium hexacyanoferrate(II)** can be achieved through several routes. The most common and direct laboratory methods involve either the neutralization of hydroferrocyanic acid with ammonia or a salt metathesis (double displacement) reaction.

Synthesis via Neutralization of Hydroferrocyanic Acid


This method provides a high-purity product.[\[6\]](#) It is based on the acid-base reaction between hydroferrocyanic acid (H₄[Fe(CN)₆]) and ammonia (NH₃).

Detailed Protocol (based on principles from Brauer's Handbook):

- Preparation of Hydroferrocyanic Acid (H₄[Fe(CN)₆]): An aqueous solution of a stable ferrocyanide salt (e.g., potassium ferrocyanide, K₄[Fe(CN)₆]) is acidified with a strong acid (e.g., concentrated HCl or H₂SO₄) under cooled conditions. The white precipitate of H₄[Fe(CN)₆] is filtered, washed with cold water, and used immediately due to its instability.

- Neutralization: The freshly prepared $\text{H}_4[\text{Fe}(\text{CN})_6]$ paste is suspended in a minimal amount of cold, deionized water in a reaction vessel.
- Ammonia Addition: A concentrated aqueous solution of ammonia is added dropwise to the stirred suspension. The reaction is exothermic and should be maintained at a low temperature (0-5 °C) using an ice bath. Ammonia is added until the solution becomes distinctly alkaline (test with pH paper).
- Isolation: The resulting solution of **ammonium hexacyanoferrate(II)** is often treated with a water-miscible non-solvent, such as ethanol, to precipitate the product.[\[5\]](#)
- Purification: The precipitated green-yellow crystals are collected by filtration, washed with ethanol, then diethyl ether, and dried under vacuum at room temperature, protected from light.[\[3\]](#)

[Click to download full resolution via product page](#)

Experimental workflow for the synthesis of $(\text{NH}_4)_4[\text{Fe}(\text{CN})_6]$.

Synthesis via Salt Metathesis

This method involves the reaction of a soluble ferrocyanide salt with a soluble ammonium salt, driving the reaction by the precipitation of a less soluble byproduct.

Reaction Example: $K_4[Fe(CN)_6] + 4NH_4ClO_4 \rightarrow (NH_4)_4[Fe(CN)_6] + 4KClO_4(s)$ [6]

Protocol Outline:

- Solution Preparation: Prepare separate aqueous solutions of potassium ferrocyanide and ammonium perchlorate.
- Reaction: Mix the two solutions.
- Precipitation & Crystallization: Cool the resulting solution significantly. The less soluble potassium perchlorate will precipitate out.
- Isolation: Filter off the potassium perchlorate precipitate.
- Product Recovery: The desired **ammonium hexacyanoferrate(II)** can then be crystallized from the filtrate, often by concentration or the addition of an anti-solvent like ethanol.

Conclusion

Ammonium hexacyanoferrate(II) represents a fundamental compound within the rich chemistry of cyanometallates. Its history, while lacking a singular moment of discovery, is a testament to the systematic exploration of inorganic chemistry in the 19th century, building upon the foundational discovery of Prussian blue. For contemporary researchers, its utility continues in various applications, from analytical chemistry to the synthesis of advanced materials. The detailed protocols and compiled data herein provide a comprehensive resource for professionals engaged in research and development requiring a thorough understanding of this classic coordination compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP0068634B1 - A process of making iron (iii) hexacyanoferrate (ii) and to iron (iii) hexacyanoferrate (ii) made thereby - Google Patents [patents.google.com]
- 2. Potassium ferricyanide - Wikipedia [en.wikipedia.org]
- 3. Ammonium Ferrocyanide [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Ammonium hexacyanoferrate(II) - Wikipedia [en.wikipedia.org]
- 6. Ammonium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- To cite this document: BenchChem. [The Discovery and History of Ammonium Hexacyanoferrate(II): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13833387#discovery-and-history-of-ammonium-hexacyanoferrate-ii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com